BenchChemオンラインストアへようこそ!

4-(3-(Trifluoromethyl)phenoxy)piperidine

Lipophilicity Positional isomerism Drug design

4-(3-(Trifluoromethyl)phenoxy)piperidine (CAS 337912-66-0) is a meta-trifluoromethyl-substituted phenoxypiperidine building block (C₁₂H₁₄F₃NO, MW 245.24 g/mol). The compound features a piperidine ring ether-linked to a phenyl ring bearing a –CF₃ group at the 3-position, a structural motif increasingly utilized as a versatile intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS).

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
CAS No. 337912-66-0
Cat. No. B1367328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Trifluoromethyl)phenoxy)piperidine
CAS337912-66-0
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H14F3NO/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16H,4-7H2
InChIKeyBYJVBLFZMKBFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-(Trifluoromethyl)phenoxy)piperidine (CAS 337912-66-0) Procurement & Differentiation Guide for CNS-Targeted Synthesis


4-(3-(Trifluoromethyl)phenoxy)piperidine (CAS 337912-66-0) is a meta-trifluoromethyl-substituted phenoxypiperidine building block (C₁₂H₁₄F₃NO, MW 245.24 g/mol) . The compound features a piperidine ring ether-linked to a phenyl ring bearing a –CF₃ group at the 3-position, a structural motif increasingly utilized as a versatile intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS) . With a consensus Log P of approximately 3.03, predicted blood-brain barrier (BBB) permeability, and a distinct CYP inhibition fingerprint, this meta-substituted isomer occupies a differentiated physicochemical space relative to its ortho- and para-substituted analogs, making informed positional-isomer selection critical for structure-activity relationship (SAR) campaigns and lead optimization programs .

Why 4-(3-(Trifluoromethyl)phenoxy)piperidine Cannot Be Interchanged with Ortho- or Para-CF₃ Isomers


Phenoxypiperidine-based intermediates bearing a trifluoromethyl substituent at the ortho (2-), meta (3-), or para (4-) position are not functionally interchangeable despite sharing identical molecular formulae (C₁₂H₁₄F₃NO) and molecular weights. The position of the –CF₃ group introduces quantifiable differences in lipophilicity (meta consensus Log P ≈ 3.03 vs. para Log P ≈ 2.34 vs. ortho Log P ≈ 3.17) [1], ionization-dependent distribution coefficients at physiological pH (meta LogD₇.₄ ≈ 0.68 vs. para LogD₇.₄ ≈ –0.03) [2], and predicted metabolic stability and off-target CYP inhibition profiles . These physicochemical disparities directly impact membrane permeability, CNS penetration potential, and pharmacokinetic behavior of downstream drug candidates, meaning that the choice of regioisomer is a critical go/no-go decision point in medicinal chemistry workflows. The evidence below quantifies these differences to support data-driven procurement and experimental design.

Quantitative Differentiation Evidence: 4-(3-(Trifluoromethyl)phenoxy)piperidine vs. Positional Isomers & Non-Fluorinated Analog


Meta-CF₃ Yields Intermediate Lipophilicity: Consensus Log P Comparison Across Positional Isomers

The meta-substituted target compound exhibits a consensus Log P of 3.03 (average of five predictive methods: iLOGP 2.7, XLOGP3 2.97, WLOGP 3.61, MLOGP 2.68, SILICOS-IT 3.2), placing it between the more hydrophilic para-CF₃ isomer (Log P ≈ 2.34) and the slightly more lipophilic ortho-CF₃ isomer (Log P ≈ 3.17) . The non-fluorinated 4-phenoxypiperidine baseline has a Log P of approximately 2.12, demonstrating that any –CF₃ substitution increases lipophilicity by 0.9–1.5 log units depending on ring position . This intermediate lipophilicity of the meta isomer may provide a balanced profile for compounds requiring both adequate membrane permeability and aqueous solubility.

Lipophilicity Positional isomerism Drug design

Ionization-State-Dependent Lipophilicity: Meta-CF₃ Retains Higher LogD at Physiological pH vs. Para Isomer

At physiological pH 7.4, the meta-substituted target compound has a predicted LogD₇.₄ of approximately 0.68 (ACD/Labs), whereas the para-substituted analog has a LogD₇.₄ of approximately –0.03 . This means that at blood pH, the meta isomer is predicted to be approximately 5-fold more lipophilic than the para isomer, which is essentially at the threshold of lipid/water equilibration. At acidic pH 5.5 (relevant to lysosomal and endosomal compartments), both compounds become more hydrophilic: meta LogD₅.₅ ≈ –0.16 vs. para LogD₅.₅ ≈ –0.87 [1].

Distribution coefficient Physiological pH Membrane permeability

Predicted Blood-Brain Barrier Permeability: Meta Isomer Classified as BBB Permeant in BOILED-Egg Model

According to the BOILED-Egg predictive model (a graphical tool for simultaneous evaluation of passive human gastrointestinal absorption and brain penetration), 4-(3-(trifluoromethyl)phenoxy)piperidine is classified as BBB permeant (within the yolk region) and exhibits high predicted gastrointestinal absorption . This classification is consistent with its TPSA of 21.26 Ų and consensus Log P of 3.03, placing it within the favorable physicochemical space for CNS penetration (typically TPSA < 70 Ų and Log P 1.5–4.5). While analogous predictions for the para and ortho isomers were not available in the same database, the para isomer's lower LogD₇.₄ (–0.03 vs. 0.68) suggests potentially reduced passive BBB penetration compared to the meta isomer .

Blood-brain barrier CNS drug delivery BOILED-Egg model

Distinct Cytochrome P450 Inhibition Fingerprint: Meta Isomer Predicted to Inhibit CYP1A2 and CYP2D6 but Not CYP3A4

SwissADME-based SVM models predict that 4-(3-(trifluoromethyl)phenoxy)piperidine is a CYP1A2 inhibitor (Yes) and CYP2D6 inhibitor (Yes), but not a CYP3A4 inhibitor (No), CYP2C19 inhibitor (No), or CYP2C9 inhibitor (No) . This CYP inhibition fingerprint is distinct from the typical profile of many piperidine-containing drugs, which often show CYP3A4 liability. The selectivity for CYP1A2 and CYP2D6 over CYP3A4 may reduce the risk of drug-drug interactions with the large fraction of marketed drugs metabolized by CYP3A4. Comparative CYP inhibition predictions for the ortho- and para-substituted isomers using the same SVM models were not publicly available at the time of this analysis.

CYP450 inhibition Drug-drug interactions Metabolic stability

Predicted pKa Comparison: Meta and Ortho Isomers Exhibit Nearly Identical Piperidine Nitrogen Basicity

The predicted pKa of the piperidine nitrogen in 4-(3-(trifluoromethyl)phenoxy)piperidine is 9.69±0.10, which is nearly identical to that of the ortho-substituted isomer (pKa 9.66±0.10) . This similarity indicates that the –CF₃ group at the meta vs. ortho position exerts a comparable inductive electron-withdrawing effect on the piperidine ring through the phenoxy ether linker, resulting in similar basicity. In contrast, the non-fluorinated 4-phenoxypiperidine would be expected to have a higher pKa (weaker electron-withdrawing environment), though an experimentally validated value was not located. The para-substituted isomer's pKa was not available for direct comparison.

pKa Piperidine basicity Ionization state

Batch-Specific QC Documentation: Bidepharm Provides NMR, HPLC, and GC Traceability Not Offered by All Suppliers

Among identified suppliers, Bidepharm explicitly provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports for CAS 337912-66-0 at a standard purity of 95% . In contrast, Sigma-Aldrich (AldrichCPR product line) explicitly states that it does not collect analytical data for this product and sells it 'AS-IS' without warranty of identity or purity verification . For procurement decisions in regulated or publication-bound research environments, this difference in analytical documentation represents a critical selection criterion.

Quality control Batch traceability Procurement

Recommended Application Scenarios for 4-(3-(Trifluoromethyl)phenoxy)piperidine Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring Balanced Lipophilicity and Predicted BBB Penetration

For medicinal chemistry programs targeting neurological indications where blood-brain barrier penetration is essential, 4-(3-(trifluoromethyl)phenoxy)piperidine offers a predicted BBB-permeant scaffold (BOILED-Egg model) with intermediate lipophilicity (consensus Log P ≈ 3.03) that balances membrane permeability with aqueous solubility . The meta isomer's LogD₇.₄ of approximately 0.68 is 0.71 log units higher than the para isomer (LogD₇.₄ ≈ –0.03), suggesting superior passive diffusion across lipid membranes at physiological pH . This scaffold is appropriate for synthesizing CNS-targeted compound libraries where the piperidine nitrogen serves as a key pharmacophoric element or a handle for further derivatization.

SAR Studies Exploring Positional Effects of –CF₃ Substitution on Target Binding and PK

When conducting systematic structure-activity relationship (SAR) investigations of trifluoromethylphenoxypiperidine series, the meta-substituted isomer provides an essential data point between the ortho (Log P ≈ 3.17) and para (Log P ≈ 2.34) extremes . The nearly identical pKa of meta (9.69±0.10) and ortho (9.66±0.10) isomers means that differences in biological activity between these two can be attributed to steric and lipophilic effects rather than ionization state, simplifying SAR interpretation . Procurement of all three positional isomers enables comprehensive SAR mapping.

Fragment-Based Drug Discovery Leveraging 3D Structural Diversity of Fluorinated Piperidines

The compound belongs to a class of fluorinated piperidines increasingly recognized as valuable three-dimensional fragments for fragment-based drug discovery (FBDD) . With a fraction of sp³-hybridized carbons (Fsp³) of 0.50, three rotatable bonds, and a TPSA of 21.26 Ų, the compound satisfies lead-likeness criteria while providing conformational complexity . The meta-CF₃ group introduces a distinct exit vector compared to ortho and para isomers, enabling exploration of diverse chemical space in fragment growing and merging strategies.

Synthesis of Drug Candidates Where CYP3A4 Avoidance Is Desired

For programs where minimizing CYP3A4-mediated metabolism and drug-drug interaction risk is a priority, the meta isomer's predicted CYP inhibition profile (CYP1A2 and CYP2D6 positive, but CYP3A4, CYP2C19, and CYP2C9 negative) offers a potentially favorable starting point . Since CYP3A4 metabolizes approximately 50% of marketed drugs, an intermediate scaffold predicted to avoid CYP3A4 inhibition may reduce polypharmacy risk in target patient populations. This application is supported by SwissADME SVM model predictions and should be validated experimentally .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-(Trifluoromethyl)phenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.